1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-
Overview
Description
1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-: is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation.
Mechanochemical Method: Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be scaled up for industrial applications, demonstrating good functional group tolerance and high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not extensively documented.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, given the presence of the triazole and pyridine rings.
Common Reagents and Conditions:
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution: Conditions typically involve bases like triethylamine and solvents such as xylene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities .
Biology and Medicine:
Antiviral and Antimicrobial Agents: Derivatives of this compound have shown potential as antiviral and antimicrobial agents.
Antitumor Activity: Some derivatives exhibit significant antiproliferative activities against cancer cell lines.
Industry: The compound and its derivatives are used in the development of new materials with specific properties, such as in the field of material sciences .
Mechanism of Action
The exact mechanism of action for 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- is not fully elucidated. similar compounds often act by inhibiting specific enzymes or receptors. For instance, some derivatives inhibit kinases like c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met and VEGFR-2 kinases.
N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo pyridin-3-yl)methanamine dihydrochloride: Another similar compound with potential biological activities.
Uniqueness: 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- is unique due to its specific structural features and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest.
Properties
IUPAC Name |
(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-3-2-4-12-7(5-9)10-11-8(6)12/h2-4H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBFJKJFGWEWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217815 | |
Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020033-72-0 | |
Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020033-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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